molecular formula C9H9ClN2O3S B12988382 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B12988382
M. Wt: 260.70 g/mol
InChI Key: ZOBOXRBQSXCVNN-UHFFFAOYSA-N
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Description

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and drug development.

Chemical Reactions Analysis

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: It is investigated for its antihypertensive, antidiabetic, and anticancer properties.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a KATP channel activator, it binds to the potassium channels in pancreatic beta cells, leading to the modulation of insulin release. As an AMPA receptor modulator, it enhances the activity of glutamate receptors in the central nervous system, which can have neuroprotective effects .

Comparison with Similar Compounds

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct pharmacological activities and potential therapeutic applications .

Properties

Molecular Formula

C9H9ClN2O3S

Molecular Weight

260.70 g/mol

IUPAC Name

7-chloro-3-methoxy-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H9ClN2O3S/c1-12-7-4-3-6(10)5-8(7)16(13,14)11-9(12)15-2/h3-5H,1-2H3

InChI Key

ZOBOXRBQSXCVNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)S(=O)(=O)N=C1OC

Origin of Product

United States

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